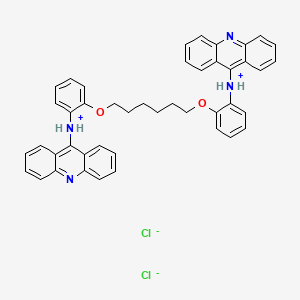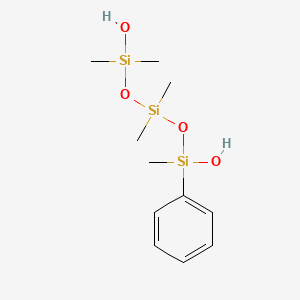
1,1,3,3,5-Pentamethyl-5-phenyltrisiloxane-1,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3,5-Pentamethyl-5-phenyltrisiloxane-1,5-diol is a silicon-based compound with the molecular formula C14H24O2Si3 It is characterized by the presence of three silicon atoms, five methyl groups, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5-Pentamethyl-5-phenyltrisiloxane-1,5-diol typically involves the reaction of phenyltrichlorosilane with hexamethyldisiloxane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{PhSiCl}_3 + \text{(CH}_3\text{)_3SiOSi(CH}_3\text{)_3} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
1,1,3,3,5-Pentamethyl-5-phenyltrisiloxane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Catalysts like platinum or palladium are often employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted siloxanes depending on the reagents used.
科学的研究の応用
1,1,3,3,5-Pentamethyl-5-phenyltrisiloxane-1,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and medical devices.
Industry: Utilized in the production of silicone-based materials and coatings.
作用機序
The mechanism of action of 1,1,3,3,5-Pentamethyl-5-phenyltrisiloxane-1,5-diol involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its unique structure allows it to participate in hydrophobic interactions, making it useful in surface modification and material science.
類似化合物との比較
Similar Compounds
- 1,1,3,3-Tetramethyl-3-phenyltrisiloxane-1,3-diol
- 1,1,3,3,5,5-Hexamethyl-5-phenyltrisiloxane
- 1,1,3,3,5-Pentamethyl-5-(p-tolyl)trisiloxane-1,5-diol
Uniqueness
1,1,3,3,5-Pentamethyl-5-phenyltrisiloxane-1,5-diol stands out due to its specific arrangement of silicon, methyl, and phenyl groups, which confer unique chemical properties
特性
CAS番号 |
98072-01-6 |
|---|---|
分子式 |
C11H22O4Si3 |
分子量 |
302.54 g/mol |
IUPAC名 |
hydroxy-[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-methyl-phenylsilane |
InChI |
InChI=1S/C11H22O4Si3/c1-16(2,12)14-17(3,4)15-18(5,13)11-9-7-6-8-10-11/h6-10,12-13H,1-5H3 |
InChIキー |
VVOIJRCEACLCDQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(O)O[Si](C)(C)O[Si](C)(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


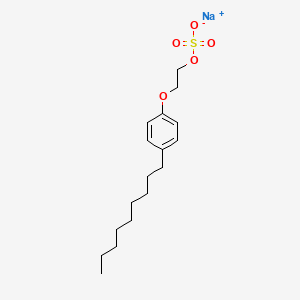
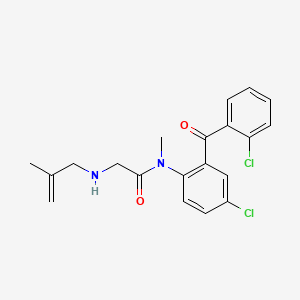
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
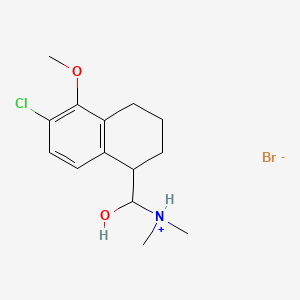
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)

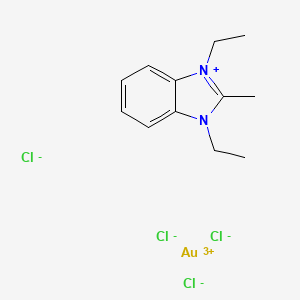
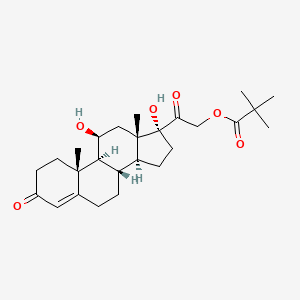


![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)
